molecular formula C27H25N3O5 B13941889 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- CAS No. 61050-19-9

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-

Cat. No.: B13941889
CAS No.: 61050-19-9
M. Wt: 471.5 g/mol
InChI Key: XTDTUOZTPVGZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- is an azo-based aromatic carboxamide. Structurally, it features:

  • A naphthalene backbone substituted with a hydroxyl (-OH) group at position 3 and a carboxamide (-CONH-) group at position 2.
  • The carboxamide nitrogen is linked to a 2,5-dimethoxyphenyl group, providing electron-donating methoxy (-OCH₃) substituents.
  • At position 4 of the naphthalene ring, an azo (-N=N-) group connects to a 2-ethoxyphenyl moiety, introducing an ethoxy (-OC₂H₅) substituent.

This compound is structurally related to pigments and dyes used in industrial and cosmetic applications, particularly in colorants for coatings, plastics, and personal care products . Its ethoxy and methoxy substituents enhance solubility and influence color properties compared to chlorinated analogs.

Properties

CAS No.

61050-19-9

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H25N3O5/c1-4-35-24-12-8-7-11-21(24)29-30-25-19-10-6-5-9-17(19)15-20(26(25)31)27(32)28-22-16-18(33-2)13-14-23(22)34-3/h5-16,31H,4H2,1-3H3,(H,28,32)

InChI Key

XTDTUOZTPVGZNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Preparation of the naphthalenecarboxamide intermediate with hydroxy substitution.
  • Formation of the azo linkage by coupling an aromatic diazonium salt with a suitable coupling component.
  • Introduction of substituted phenyl groups, such as 2,5-dimethoxyphenyl and 2-ethoxyphenyl moieties, often via nucleophilic substitution or coupling reactions.

This strategy aligns with classical azo pigment synthesis methods, where aromatic amines are diazotized and coupled with activated aromatic compounds like naphthols or naphthalenecarboxamides.

Detailed Stepwise Synthesis

Preparation of 3-Hydroxy-2-naphthalenecarboxamide Derivatives
  • The 3-hydroxy-2-naphthalenecarboxamide core is synthesized by amidation of 3-hydroxy-2-naphthoic acid with substituted anilines, such as 2,5-dimethoxyaniline or 2-ethoxyaniline, under controlled conditions.
  • This amidation is typically performed using coupling agents or via direct reaction of acid chlorides with amines.
  • The hydroxy group at position 3 on the naphthalene ring serves as an activating site for azo coupling.
Diazotization and Azo Coupling
  • An aromatic amine, for example, 2-ethoxyaniline, is diazotized using sodium nitrite in acidic medium at low temperature to form the corresponding diazonium salt.
  • The diazonium salt is then coupled with the 3-hydroxy-2-naphthalenecarboxamide derivative (bearing the 2,5-dimethoxyphenyl amide group) under alkaline or neutral conditions.
  • The azo coupling occurs at the activated hydroxy position on the naphthalene ring, forming the azo linkage (-N=N-) between the naphthalenecarboxamide and the 2-ethoxyphenyl group.

Specific Synthetic Processes from Literature

Step Description Reagents/Conditions Notes
1 Amidation of 3-hydroxy-2-naphthoic acid with 2,5-dimethoxyaniline Coupling agents or acid chloride method Forms N-(2,5-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
2 Diazotization of 2-ethoxyaniline NaNO2, HCl, 0–5°C Formation of diazonium salt
3 Azo coupling of diazonium salt with naphthalenecarboxamide Alkaline medium, 0–10°C Formation of azo linkage at 3-hydroxy position
4 Purification Filtration, washing, drying Obtains pure azo pigment

This process is consistent with azo pigment synthesis described in patent EP0190947B1 and related azo pigment literature, emphasizing controlled temperature and pH to optimize yield and color properties.

Alternative and Related Synthetic Routes

  • A related synthetic approach involves the preparation of 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride as an intermediate, which can be converted into complex azo compounds through further functionalization.
  • This method includes selective reductions (e.g., sodium borohydride for keto groups, stannous chloride for azides) and nucleophilic azidation steps, allowing for precise control over functional groups before azo coupling.
  • Although this route is more complex, it provides enhanced selectivity and reproducibility in yields, addressing limitations in traditional azo pigment synthesis.

Research Findings and Analysis

Advantages of the Described Methods

  • Selectivity : The use of controlled diazotization and coupling conditions ensures selective azo bond formation at the hydroxy-activated naphthalene site.
  • Reproducibility : Stepwise synthesis with purification at each stage improves batch-to-batch consistency.
  • Versatility : The method allows for various substituents on the phenyl rings, enabling tuning of pigment properties such as hue and stability.

Challenges and Considerations

  • Temperature Sensitivity : Diazotization and coupling require low temperatures (0–10°C) to prevent side reactions.
  • Purification Complexity : The final pigment requires careful purification to remove unreacted diazonium salts and side products.
  • Environmental and Safety Aspects : Handling of diazonium salts and azides demands strict safety protocols due to their potential explosiveness and toxicity.

Summary Table of Preparation Methods

Aspect Method Details Source/Reference
Core Synthesis Amidation of 3-hydroxy-2-naphthoic acid with substituted anilines
Diazotization Sodium nitrite and acid at 0–5°C for aromatic amines
Azo Coupling Coupling diazonium salt with naphthalenecarboxamide in alkaline medium
Intermediate Preparation Synthesis of 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide via azidation and selective reductions
Purification Filtration, washing, drying to obtain pigment

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The azo linkage can be reduced to form the corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-" is not available. However, information related to similar compounds and their applications can be extracted.

Chemical Identification and Properties
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)azo]-, also known as C26H23N3O5, has a molecular weight of 457.5 g/mol . Synonyms include 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-((4-methoxyphenyl)azo)-, and N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide .

Related Compounds and Applications
The search results indicate that the queried compound is related to monoazo pigments, which are part of the Aromatic Azo and Benzidine-based Substance Grouping . These pigments are used in various applications, and their safety is under evaluation .

Monoazo Pigments
Monoazo pigments, including those with a 2-Naphthalenecarboxamide structure, are used in various applications . Assessments have been conducted to determine if these pigments meet certain environmental and health criteria . Examples of similar compounds include:

  • Pigment Red 170: 2-Naphthalenecarboxamide, 4-[[4-(aminocarbonyl)phenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-
  • Pigment Red 5: 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]azo]-3-hydroxy-
  • Pigment Yellow 1: Butanamide, 2-[(4-methyl-2-nitrophenyl)azo]-3-oxo-N-phenyl-

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to release active amines, which can then interact with biological targets. The hydroxyl and carboxamide groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of azo-carboxamide derivatives. Below is a detailed comparison with structurally similar compounds, focusing on substituents, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Azo Group Substituent Carboxamide Substituent Molecular Weight Application/Function Key References
Target Compound 2-ethoxyphenyl 2,5-dimethoxyphenyl ~454.4 (calc.) Cosmetic colorant (potential)
CI 12480 (6410-40-8) 2,5-dichlorophenyl 2,5-dimethoxyphenyl 476.3 Cosmetic colorant (brown)
CI 12420 (6471-51-8) 4-chloro-2-methylphenyl 4-chloro-2-methylphenyl 454.3 Cosmetic colorant (red)
Pigment Red 170 (2786-76-7) 4-(aminocarbonyl)phenyl 2-ethoxyphenyl 425.5 Industrial pigment (red)
Pigment Violet 25 (6358-46-9) 4-(benzoylamino)-2,5-dimethoxy Phenyl 546.6 High-performance pigment (violet)
N,N'-(2,5-Dichloro-1,4-phenylene)bis[...] 2,5-dichlorophenyl (two azo groups) 2,5-dichlorophenylene ~800 (approx.) Textile/plastic pigment (red)

Key Differences and Trends

Substituent Effects on Color and Solubility :

  • Chlorine substituents (e.g., CI 12480, CI 12420) confer deeper shades (reds/browns) and higher lightfastness due to electron-withdrawing effects but reduce solubility .
  • Ethoxy/methoxy groups (e.g., Target Compound, Pigment Red 170) enhance solubility in organic matrices and shift absorption spectra toward yellower hues compared to chlorinated analogs .

Applications :

  • Cosmetic Use : Compounds like CI 12480 and CI 12420 are restricted to rinse-off products (e.g., shampoos) due to safety regulations (Category IV/1) .
  • Industrial Pigments : Derivatives with bulkier substituents (e.g., Pigment Violet 25) exhibit superior thermal stability for plastics and coatings .

Toxicity and Regulation :

  • Chlorinated derivatives may pose higher environmental persistence, whereas ethoxy/methoxy analogs are often prioritized for lower toxicity profiles .

Physicochemical Data

  • Target Compound : Calculated molecular weight ~454.4 g/mol; ethoxy groups likely lower melting point compared to dichloro analogs.
  • Pigment Red 170 : Density ~1.3 g/cm³; similar ethoxy-substituted compounds show moderate thermal stability (decomposition >250°C) .
  • CI 12480 : Higher molecular weight (476.3 g/mol) correlates with improved washfastness in textiles .

Biological Activity

The compound 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and empirical data to provide a comprehensive overview.

Chemical Structure and Properties

The compound’s structure can be described by its molecular formula C27H25N3O5C_{27}H_{25}N_{3}O_{5} and a molecular weight of approximately 471.513 g/mol. The presence of functional groups such as azo , carboxamide , and hydroxy suggests possible interactions with biological systems that may contribute to its activity.

Chemical Structure Representation

PropertyValue
Molecular FormulaC27H25N3O5
Molecular Weight471.513 g/mol
CAS Registry NumberNot specified

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, azo compounds are known for their ability to inhibit the growth of various bacteria such as E. coli and S. aureus. The presence of the azo group in this compound may confer similar antibacterial effects.

Toxicological Assessments

Toxicological evaluations of related naphthalene derivatives have shown varying degrees of toxicity. A screening assessment on related compounds highlighted potential risks associated with exposure, particularly concerning liver and kidney toxicity. In repeated-dose animal studies, naphthalene derivatives demonstrated mutagenic potential, which raises concerns about their safety in therapeutic applications .

Case Studies

  • Case Study: Azo Compound Toxicity
    • A study evaluating the toxicity of various azo pigments found that many exhibited low hazard potential; however, specific analogs showed mutagenic effects in laboratory settings. This suggests that while some compounds in this class may be safe, others could pose significant health risks due to their structural characteristics .
  • Case Study: Biological Activity of Naphthalene Derivatives
    • Research on naphthalene derivatives has shown that certain compounds can induce oxidative stress in cells, leading to apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which can damage cellular components .

Toxicity Data Table

Compound NameToxicity Level (LD50)Target Organ
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)...Moderate (1500 mg/kg)Liver, Kidney
β-naphthol pigmentsLowLiver
Monoazo yellow pigmentsLowKidney

Genotoxicity Findings

Studies have shown that certain naphthalene derivatives exhibit genotoxicity under specific conditions, particularly when metabolized into reactive intermediates. This raises concerns regarding their use in consumer products and necessitates further investigation into their long-term effects on human health .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this azo-naphthalenecarboxamide derivative, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via diazo-coupling reactions between 3-hydroxy-2-naphthalenecarboxamide precursors and substituted aryl diazonium salts. Key steps include controlling pH (7–9) and temperature (0–5°C) during diazotization to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Purity validation requires HPLC (C18 column, methanol/water mobile phase) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use a combination of:

  • FT-IR to identify hydroxyl (–OH, ~3400 cm⁻¹), azo (–N=N–, ~1600 cm⁻¹), and carboxamide (–CONH–, ~1650 cm⁻¹) groups.
  • ¹H/¹³C NMR (DMSO-d₆) to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy/ethoxy substituents (δ 3.7–4.2 ppm).
  • UV-Vis spectroscopy (λmax 450–550 nm) to study electronic transitions in the azo-chromophore .

Q. How does solvent polarity affect the compound’s stability and aggregation behavior?

  • Methodological Answer : Conduct stability studies in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents using dynamic light scattering (DLS) to monitor aggregation. Polar solvents may stabilize intramolecular hydrogen bonding (between –OH and –CONH– groups), reducing degradation. Track changes via UV-Vis absorbance shifts over 72 hours .

Advanced Research Questions

Q. What computational methods can predict the compound’s electronic properties and binding affinity with biological targets?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and electrostatic potential surfaces, revealing electron-rich azo and carboxamide regions.
  • Use molecular docking (AutoDock Vina) to simulate interactions with enzymes like tyrosinase or cytochrome P450, focusing on π-π stacking (azo-phenyl groups) and hydrogen bonding .

Q. How can contradictory spectral data (e.g., NMR splitting anomalies) be resolved?

  • Methodological Answer : Anomalies may arise from slow conformational exchange (e.g., hindered rotation around the azo bond). Use:

  • Variable-temperature NMR (VT-NMR) to observe coalescence of split peaks at elevated temperatures.
  • 2D NOESY to detect spatial proximity between aromatic protons and substituents, confirming steric effects .

Q. What experimental designs are recommended for studying the compound’s photochemical degradation pathways?

  • Methodological Answer :

  • Expose solutions to UV light (λ = 365 nm) in a photoreactor and monitor degradation via LC-MS.
  • Identify intermediates (e.g., nitroso derivatives) using high-resolution mass spectrometry (HRMS).
  • Compare degradation rates in aerobic vs. anaerobic conditions to assess oxidative pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., antimicrobial vs. no activity)?

  • Methodological Answer :

  • Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth at pH 7.2).
  • Test against isogenic bacterial strains (wild-type vs. efflux pump mutants) to rule out resistance mechanisms.
  • Validate membrane permeability via fluorescent dye leakage assays .

Methodological Framework for Reproducibility

Q. What quality control protocols ensure batch-to-batch consistency in synthesis?

  • Methodological Answer :

  • Implement in-process controls (e.g., TLC monitoring at each reaction step).
  • Characterize each batch via DSC (melting point consistency) and XRD (crystalline phase matching).
  • Use QbD (Quality by Design) principles to optimize critical parameters (e.g., reaction time, stoichiometry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.